molecular formula C23H25N3O4 B4415998 Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate

Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate

Cat. No.: B4415998
M. Wt: 407.5 g/mol
InChI Key: CSRSRGXHZNRMCC-UHFFFAOYSA-N
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Description

Ethyl 4-{2,5-dioxo-3-[4-(4-pyridinyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the pyridine ring and the ester group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2,5-dioxo-3-[4-(4-pyridinyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-{2,5-dioxo-3-[4-(4-pyridinyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling molecules that play critical roles in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Ethyl 4-{2,5-dioxo-3-[4-(4-pyridinyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{2,5-dioxo-3-[4-(4-pyridinyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate analogs: These compounds have similar structures but may differ in the substitution patterns or functional groups, leading to variations in their properties and activities.

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have different substituents, affecting their chemical and biological behavior.

    Piperidine derivatives: These compounds contain the piperidine ring and may exhibit different pharmacological profiles based on their structural modifications.

Properties

IUPAC Name

ethyl 4-[2,5-dioxo-3-(4-pyridin-4-ylpiperidin-1-yl)pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-2-30-23(29)18-3-5-19(6-4-18)26-21(27)15-20(22(26)28)25-13-9-17(10-14-25)16-7-11-24-12-8-16/h3-8,11-12,17,20H,2,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRSRGXHZNRMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate
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Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate
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Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate
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Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate
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Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate
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Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate

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